molecular formula C10H18Cl2N4 B14167679 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride

Cat. No.: B14167679
M. Wt: 265.18 g/mol
InChI Key: BOERCUVNUXHKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethanamine side chain. This compound is of significant interest due to its potential pharmacological activities, including its role as an antagonist of the vanilloid receptor and a modulator of the insulin-like growth factor 1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions, such as the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c11-5-3-9-12-6-4-10(13-9)14-7-1-2-8-14;;/h4,6H,1-3,5,7-8,11H2;2*1H

InChI Key

BOERCUVNUXHKQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.